5,7-Difluoro-2-methylquinazolin-4-ol
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Overview
Description
Preparation Methods
The synthesis of 5,7-Difluoro-2-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-amino-5,7-difluorobenzonitrile with methyl iodide in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5,7-Difluoro-2-methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,7-Difluoro-2-methylquinazolin-4-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-methylquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5,7-Difluoro-2-methylquinazolin-4-ol can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Fluorinated quinazolines: These compounds also contain fluorine atoms, which can influence their reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-difluoro-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGKJSMYVFPDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)F)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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